molecular formula C11H12BrN5OS B2568433 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 697787-28-3

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B2568433
CAS No.: 697787-28-3
M. Wt: 342.22
InChI Key: VCXKFAZBMMYBMT-UHFFFAOYSA-N
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Description

2-{[5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a 1,2,4-triazole derivative synthesized via multi-step modifications of 3-bromobenzoic acid. The compound features a 3-bromophenyl group at position 5 of the triazole ring, a methyl group at position 4, and a thioacetohydrazide moiety at position 3 (Figure 1). This structure is central to its biological and physicochemical properties, which have been explored in the context of nonlinear optics, cytotoxicity, and antimicrobial activity .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5OS/c1-17-10(7-3-2-4-8(12)5-7)15-16-11(17)19-6-9(18)14-13/h2-5H,6,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXKFAZBMMYBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NN)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps. The process typically begins with the chemical modification of 3-bromobenzoic acid. The steps are as follows :

    Conversion of 3-bromobenzoic acid to methyl-3-bromobenzoate: This is achieved through esterification.

    Transformation to 3-bromobenzohydrazide: The ester is then converted to the corresponding hydrazide.

    Cyclization to form the triazole ring: The hydrazide undergoes cyclization to form the 1,2,4-triazole derivative.

    Coupling with electrophiles: The triazole intermediate is then coupled with various electrophiles to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the triazole ring, aromatic rings, or hydrazide groups. These variations influence reactivity, solubility, and target interactions.

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name R5 (Triazole) R4 (Triazole) Hydrazide Moiety Key Features
Target Compound 3-bromophenyl Methyl Acetohydrazide Optimized for cytotoxicity
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Phenyl Phenyl Indolin-3-ylidene hydrazone High anti-melanoma activity
(E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Pyridin-4-yl Phenyl Dibromo-hydroxybenzylidene hydrazone Enhanced NLO properties
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide 4-bromophenyl Phenyl Acetohydrazide Antimetastatic potential

Key Observations :

  • Methyl vs. Phenyl at R4 : The methyl group improves solubility over bulkier phenyl groups, as seen in derivatives like Tryfuzol® (piperidine-containing analog) .

Table 2: Cytotoxicity and Antimicrobial Profiles

Compound Name Cytotoxicity (IC50, μM) Antimicrobial Activity (MIC, μg/mL) Selectivity Index (Cancer vs. Normal Cells)
Target Compound Not reported Not reported Not evaluated
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1.2 (IGR39 melanoma) Not tested >10
4-((Trifluoromethyl)benzylidene)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol Not applicable 8.0 (C. albicans) Not reported
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide Inhibited MDA-MB-231 migration Not tested Moderate selectivity

Key Findings :

  • The target compound’s structural relatives exhibit potent cytotoxicity against melanoma (IC50 = 1.2 μM) and antimetastatic effects .
  • Antimicrobial activity is influenced by electron-withdrawing groups (e.g., trifluoromethyl in ), but the target compound lacks such data.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) UV-Vis λmax (nm) Solubility
Target Compound Not reported ~295–298 Moderate (DMSO)
N′-(5-nitro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 274–275 Not reported Low (aqueous)
(E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 270–271 310–320 Poor (DMSO)

Key Insights :

  • The target compound’s UV absorption (~295–298 nm) aligns with electron transitions in the triazole-thioacetohydrazide backbone .
  • Higher melting points in nitro-substituted analogs (e.g., 274–275°C ) suggest stronger intermolecular forces.

Biological Activity

2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of triazoles, which are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C₁₁H₁₂BrN₅OS
  • Molecular Weight : 342.22 g/mol
  • CAS Number : 697787-28-3

Anticancer Activity

Research indicates that triazole derivatives exhibit potent anticancer properties. For instance, compounds derived from 1,2,4-triazoles have been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic activity of this compound was evaluated against several cancer cell lines using the MTT assay.

Cell Line IC₅₀ (µM) Reference
HeLa29
MCF-773

The compound demonstrated significant cytotoxicity against the HeLa cell line with an IC₅₀ value of 29 µM, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Studies have shown that triazole derivatives possess considerable antibacterial and antifungal activities. In particular, mercapto-substituted triazoles have been highlighted for their role in chemopreventive effects.

Microbial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliStrong

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the thio group in this specific compound enhances its lipophilicity and tissue permeability, potentially leading to improved anti-inflammatory activity.

The biological activity of triazole derivatives can be attributed to their ability to interact with specific biological targets within cells. The incorporation of sulfur-containing moieties has been shown to enhance the interaction with cellular components, leading to increased efficacy against cancer and microbial cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated various triazole derivatives' effects on cancer cell proliferation. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity against both HeLa and MCF-7 cell lines.
  • Antibacterial Screening : Another study screened multiple derivatives against Mycobacterium tuberculosis. The tested compounds showed varying degrees of inhibition compared to standard antibiotics, indicating potential for further development in treating resistant strains.

Q & A

Q. What are the standard protocols for synthesizing 2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide?

The synthesis typically involves refluxing a precursor ester (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in a solvent like propan-2-ol for 3–4 hours. Post-reaction, the mixture is evaporated, dried, and recrystallized for purification . For bromophenyl variants, intermediates like 2-bromobenzoyl hydrazinecarbothioamides are synthesized first, followed by cyclization to form the triazole core .

Q. How is the structural integrity of the compound confirmed after synthesis?

Structural characterization employs elemental analysis (C, H, N content), IR spectroscopy (to confirm functional groups like C=S, N-H), and chromatographic methods (TLC/HPLC) to verify purity . Advanced techniques like NMR or X-ray crystallography may supplement these, though not explicitly detailed in the provided evidence.

Q. What solvents and reaction conditions optimize yield during synthesis?

Protic solvents (e.g., ethanol, propan-2-ol) under reflux (70–100°C) are preferred for cyclization and hydrazide formation. For example, hydrazine hydrate in ethanol at reflux for 6 hours achieves high yields in analogous acetohydrazide syntheses .

Q. How are impurities or byproducts managed during purification?

Recrystallization from alcohols (e.g., ethanol, propan-2-ol) is standard. Chromatographic methods (column or preparative TLC) resolve regioisomers or substituent-related byproducts, particularly when synthesizing N'-substituted derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., actoprotective vs. fatigue-inducing effects) often arise from substituent variations. For example, benzylidene substituents with electron-withdrawing groups (e.g., nitro) reduce actoprotective activity, while electron-donating groups (e.g., methoxy) enhance it. Systematic structure-activity relationship (SAR) studies and standardized assays (e.g., DPPH scavenging, agar diffusion) are critical for cross-study validation .

Q. How can regioselectivity challenges in triazole ring substitution be addressed?

Regioselectivity is controlled via precursor design. For 4-methyl-4H-1,2,4-triazoles, pre-functionalizing the hydrazinecarbothioamide intermediate with bromophenyl groups ensures correct positioning before cyclization. Solvent polarity and temperature further influence tautomeric equilibria (thiol-thione) during synthesis .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

For Gram-negative pathogens, enzyme inhibition assays (e.g., BioA in the biotin pathway) coupled with molecular docking identify binding modes. Pharmacokinetic studies (stability, metabolic resistance) using LC-MS or fluorescence-based assays are recommended to address potency loss in vivo .

Q. How do electronic effects of substituents influence bioactivity?

Substituents on the acetohydrazide moiety (e.g., 4-chlorobenzylidene vs. 3-nitrobenzylidene) alter electron density, affecting hydrogen bonding and hydrophobic interactions. DFT calculations (e.g., HOMO-LUMO gaps) and Hammett σ constants correlate electronic properties with bioactivity trends .

Q. What experimental designs improve actoprotective activity while minimizing toxicity?

Derivatization with bulky, polar groups (e.g., 4-chlorobenzylidene) enhances actoprotective effects by reducing membrane permeability and off-target interactions. In vivo fatigue tests (e.g., forced swimming in rats) paired with histopathological screening balance efficacy and safety .

Q. How can computational tools guide the design of derivatives with enhanced stability?

QSAR models predict metabolic hotspots prone to oxidation or hydrolysis. For example, substituting the triazole’s sulfur with methyl groups improves stability against cytochrome P450 enzymes. Molecular dynamics simulations assess solvation effects and degradation pathways .

Data Analysis and Contradiction Management

Q. How to interpret conflicting results in antioxidant vs. antimicrobial assays?

Compounds with strong radical scavenging (e.g., DPPH activity) may lack antimicrobial potency due to divergent mechanisms. Prioritize multi-parametric scoring (e.g., IC50 for bioactivity, logP for membrane penetration) and orthogonal assays (e.g., ROS detection vs. MIC determination) .

Q. What analytical techniques confirm tautomeric forms in solution?

Variable-temperature NMR and UV-Vis spectroscopy monitor thiol-thione equilibria. Solvent polarity (e.g., DMSO vs. water) shifts tautomer prevalence, impacting reactivity and bioactivity .

Q. How to address batch-to-batch variability in biological screening?

Implement QC protocols like HPLC purity checks (>98%) and reference standards (e.g., commercial BioA inhibitors for enzyme assays). Statistical tools (e.g., ANOVA) identify outliers linked to synthesis conditions .

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